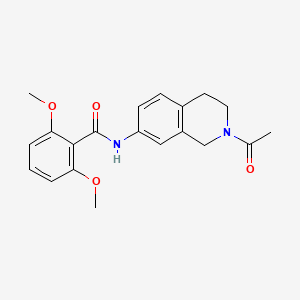

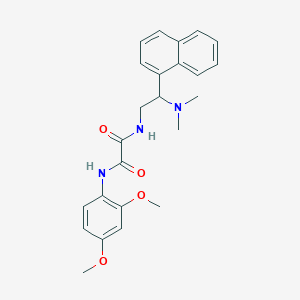

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide, also known as A-401, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Metabolite Identification and Transporter-Mediated Excretion

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide and its metabolites have been identified in human biological samples, exploring their role in novel treatments for conditions such as stable angina and atrial fibrillation. The study highlighted the significant involvement of renal and hepatic uptake transporters in the excretion of these metabolites, indicating a complex interaction with the body's elimination systems. This research has broadened our understanding of the pharmacokinetics of novel therapeutic agents, suggesting potential pathways for drug excretion and interactions with human organic cation and anion transporters (Umehara et al., 2009).

PET Imaging of Tumor Proliferation

The compound has been explored as a marker for cellular proliferation in tumors, utilizing PET imaging to evaluate the safety, dosimetry, and feasibility of imaging tumor proliferation. This first human study assessed the correlation between tumor uptake and proliferative indices, providing a novel approach to understanding tumor biology and the potential for non-invasive diagnostic imaging techniques. The research demonstrates the promise of using such compounds in the evaluation of solid tumors, contributing to personalized medicine and the assessment of treatment efficacy (Dehdashti et al., 2013).

Synthetic Route Development

A practical and scalable synthetic route to the phosphate form of this compound highlights advancements in the synthesis of pharmacologically active molecules. This development not only provides a blueprint for the efficient production of this If channel inhibitor but also addresses environmental and scalability concerns associated with medicinal chemistry, paving the way for its broader application in therapeutic interventions (Yoshida et al., 2014).

AMPA Receptor Antagonism

Research into N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has explored their potential as noncompetitive AMPA receptor antagonists. This class of compounds has demonstrated anticonvulsant properties and offers insights into the design of new therapeutic agents targeting neurological disorders. The investigation into these derivatives underscores the importance of molecular modeling and pharmacological evaluation in the development of drugs with specific receptor modulatory actions (Gitto et al., 2003).

Sigma-2 Receptor Imaging

The compound has also been investigated as a ligand for sigma-2 receptors, providing a basis for imaging the sigma-2 receptor status of solid tumors using PET. This research has significant implications for oncology, offering a new avenue for the non-invasive assessment of tumor biology and the potential for monitoring therapeutic responses in real-time (Tu et al., 2007).

Propiedades

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)19-17(25-2)5-4-6-18(19)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDUUOSVDYNNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2718859.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2718862.png)

![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)

![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-naphthamide](/img/structure/B2718866.png)

![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2718872.png)

![Spiro[2.5]octan-6-ylmethanesulfonyl chloride](/img/structure/B2718873.png)